1-ethenyl-3-propylpyrrolidin-2-one
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Overview
Description
1-ethenyl-3-propylpyrrolidin-2-one: is a heterocyclic organic compound that belongs to the pyrrolidinone family Pyrrolidinones are known for their versatile chemical properties and are widely used in various fields, including medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethenyl-3-propylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-ethenyl-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The vinyl and propyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve halogens, alkylating agents, or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 1-ethenyl-3-propylpyrrolidin-2-one is used as a versatile synthon in organic synthesis due to its rich reactivity. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, pyrrolidinone derivatives are explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a candidate for drug development and pharmacological studies .
Industry: The compound is used in the production of fine chemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the vinyl and propyl groups.
3-iodopyrrole: Another pyrrolidinone derivative with different substituents.
Uniqueness: 1-ethenyl-3-propylpyrrolidin-2-one is unique due to the presence of both a vinyl group and a propyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethenyl-3-propylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-8-6-7-10(4-2)9(8)11/h4,8H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSQJMKZBPKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(C1=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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